molecular formula C15H19N3O4S B2934818 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1058218-62-4

4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2934818
CAS RN: 1058218-62-4
M. Wt: 337.39
InChI Key: CDYSPWWDLFVIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ is a heterocyclic compound that contains a quinoxaline ring system and a piperidine ring system. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is complex and not fully understood. However, it is believed that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one acts as a modulator of ion channels, specifically voltage-gated sodium channels. By modulating the activity of these channels, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one may be able to affect neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can modulate the activity of voltage-gated sodium channels, as well as other ion channels. In vivo studies have shown that 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can affect neuronal excitability and neurotransmitter release, and may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is that it has been well-studied and its synthesis method has been optimized for high yield and purity. Additionally, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one as a drug lead compound, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one and its effects on ion channels and neuronal excitability. Finally, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one may have potential applications in other scientific fields, such as materials science or catalysis, which could be explored in future research.

Synthesis Methods

The synthesis of 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves a multi-step process that begins with the reaction of 2,3-dichloroquinoxaline with piperidine. The resulting intermediate is then treated with sodium methoxide to form the final product, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. This synthesis method has been optimized for high yield and purity, and has been used in a number of research studies.

Scientific Research Applications

4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In pharmacology, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential as a drug lead compound, with promising results. In medicinal chemistry, 4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been used as a starting point for the development of novel therapeutics.

properties

IUPAC Name

4-(1-methylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-4-5-11(9-17)15(20)18-10-14(19)16-12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYSPWWDLFVIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(methylsulfonyl)piperidine-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

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